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Compound of Interest

Morpholine, 4-
Compound Name:
(cyclobutylidenemethyl)-

Cat. No.: B13828640

Get Quote

Executive Summary

Morpholine, 4-(cyclobutylidenemethyl)- (CAS: 183137-36-2) is a specialized enamine
intermediate used in the synthesis of pharmaceutical scaffolds, particularly for introducing

cyclobutane motifs into heterocyclic systems.[1] Its structural rigidity and electronic properties
make it a valuable alternative to flexible alkyl amines in drug discovery.[1]

This guide provides a technical characterization framework for researchers validating this
compound. Unlike stable saturated amines, this enamine is prone to hydrolysis and thermal
degradation.[1] We compare its GC-MS performance against its primary degradation product
(Cyclobutanecarbaldehyde) and its saturated analog (4-(cyclobutylmethyl)morpholine) to
ensure precise identification.[1]

Chemical Identity & Properties
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Property Detail
Chemical Name Morpholine, 4-(cyclobutylidenemethyl)-
CAS Number 183137-36-2
C
Molecular Formula H
NO
Molecular Weight 153.22 g/mol

A morpholine ring nitrogen bonded to a
Structure Description methylidene carbon which is double-bonded to a

cyclobutane ring (Exocyclic enamine).[1]

Nucleophilic at the

Key Reactivity -carbon; highly sensitive to acid-catalyzed

hydrolysis.[1]

Analytical Alternatives: Why GC-MS?

For the characterization of volatile enamines, GC-MS (Gas Chromatography-Mass
Spectrometry) offers distinct advantages over LC-MS and NMR, provided specific protocols are
followed to mitigate hydrolysis.[1]
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Method Suitability Critical Analysis

Gold Standard for Purity.
Provides structural
fingerprinting via fragmentation
GC-MS (El) High (EN.[1] Risk:[1] Thermal
degradation if injector is too

hot; hydrolysis if solvent is wet.

[1]

Risk of Artifacts. The acidic
mobile phase (formic/acetic
acid) often hydrolyzes the
enamine to the aldehyde on-

LC-MS (ESI) Medium
column.[1] ESI often shows

but lacks structural fragments.

[1]

Definitive but Low Throughput.
Essential for confirming the
double bond position (olefinic

1H NMR High proton shifts) but requires
significantly more sample (mg
scale) than GC-MS (ng scale).
[1]

Experimental Protocol: GC-MS Characterization

Objective: Obtain a pristine mass spectrum of the enamine without thermal decomposition or
hydrolysis.

Sample Preparation (Crucial Step)[1]

e Solvent: Anhydrous Dichloromethane (DCM) or Hexane.[1] Avoid methanol or protic
solvents.[1]

e Concentration: 100 pg/mL.[1]
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» Drying: Add a single granule of anhydrous

to the vial to scavenge trace moisture.[1]
o Derivatization: None required (volatile).[1]

Adil 100/5¢ ivalent)

Parameter Setting Rationale

Non-polar stationary phase
HP-5MS Ul (30 m x 0.25 mm x o ) ) )
Column minimizes interaction with the
0.25 pm) o
basic amine nitrogen.[1]

Kept lower than standard
(250°C) to prevent thermal

Inlet Temp 200°C _
rearrangement of the strained
cyclobutane system.[1]

L . Maximizes sensitivity for trace

Injection Splitless (1 pL)

impurity analysis.[1]

) Helium, 1.0 mL/min (Constant Standard flow for optimal
Carrier Gas )
Flow) separation.[1]

Slow ramp allows separation of
50°C (1 min) - 15°C/min - the enamine from potential

Oven Program ] )
280°C (3 min) aldehyde hydrolysis products.

[1]

Standard electron ionization

lon Source El (70 eV), 230°C for library-matchable spectra.
[1]

Analytical Workflow Visualization

. . e Minimize Air Exposure _ | Dissolve in DCM Immediate Injection _ ST HP-5MS Column MS Detection (El)
S Bl Sl > (+ Na2S04) il Avoid Thermal Stress Separation from Aldehyde Target lon: m/z 153

Click to download full resolution via product page
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Figure 1: Optimized GC-MS workflow emphasizing moisture control to prevent enamine
hydrolysis.

Characterization Data & Comparison

The identification of Morpholine, 4-(cyclobutylidenemethyl)- relies on distinguishing it from
its common impurities: the saturated amine (over-reduction) and the aldehyde (hydrolysis).[1]

Mass Spectral Fingerprint (El, 70 eV)
e Molecular lon (

):m/z 153.[1] (Distinct, odd mass indicates odd nitrogen count).[1]
o Base Peak: Typically m/z 86 or m/z 110.[1]

o m/z 86: Corresponds to the morpholine fragment (

), characteristic of N-substituted morpholines.[1]

o m/z 124: Loss of ethyl/ethylene fragments from the ring.[1]

» Diagnostic Fragment:m/z 138 (

, Loss of methyl?) or m/z 125 (Loss of

).

o Note: Enamines often show a stable molecular ion due to resonance stabilization of the
radical cation.[1]

Comparative Performance Table

This table contrasts the target enamine with its most likely "alternatives" (impurities) found in
the reaction mixture.
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Key MS lons Retention
Compound Structure Type MW .
(m/z) Behavior
Target: 4- Elutes after
(cyclobutylidene ) 153 ( aldehyde, before
] Enamine 153 .
methyl)morpholin ), 86, 67 saturated amine.
e [1]
Elutes early
Alt 1: Aldehyde (Solvent front
Cyclobutanecarb  (Hydrolysis 84 84, 56, 55 proximity).[1]
aldehyde Product) Distinct lack of
m/z 86.[1]
Elutes later than
Alt 2: 4- i
Saturated Amine 155 ( enamine.[1]
(Cyclobutylmethy ) 155
)morpholine (Over-reduction) ), 126, 100 is +2 units
higher.[1]

Fragmentation Pathway Logic

Understanding the fragmentation confirms the structure.[1] The enamine double bond directs

the ionization.[1]

Morpholine Radical Cation

Molecular lon (m/z 153)
[Morph-CH=C(CH2)3]+.

(m/z 86)

Click to download full resolution via product page

Cyclobutylidene Loss

(m/z 67)

C-N Bond Homolysis \ Charge Retention on Ring

Figure 2: Primary El fragmentation pathways for 4-(cyclobutylidenemethyl)morpholine.
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Synthesis Context & Impurity Profiling

When sourcing or synthesizing this compound (e.g., via condensation of
cyclobutanecarbaldehyde and morpholine), the presence of Cyclobutanecarbaldehyde in the
GC-MS trace is a key quality indicator.[1]

e < 1% Aldehyde: High purity, properly stored (dry).

e > 5% Aldehyde: Indicates moisture contamination or column hydrolysis.[1] Action: Dry
sample with

and re-inject.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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